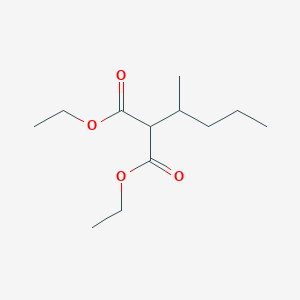
Diethyl (1-methylbutyl)malonate
概要
説明
Synthesis Analysis
Diethyl (1-methylbutyl)malonate can be synthesized by condensation reactions, such as the Knoevenagel condensation, which involves the reaction of aldehydes with diethyl malonate in the presence of catalytic amounts of bases. For instance, diethyl 2-(4-methylbenzylidene)malonate was synthesized using 4-methylbenzaldehyde and diethyl malonate with piperidine and trifluoroacetic acid as catalysts, demonstrating the versatility of malonate derivatives in synthesis (Achutha et al., 2016).
Molecular Structure Analysis
The molecular structure of diethyl (1-methylbutyl)malonate derivatives has been detailed through X-ray diffraction studies, revealing crystallization in specific crystal systems and the stabilization of the structure through hydrogen bond interactions. Such analyses provide valuable information on the compound's molecular geometry and electronic structure, which are essential for understanding its reactivity and properties (Achutha et al., 2016).
科学的研究の応用
Synthesis of Carboxylic Acids and Their Derivatives
Field: Organic Chemistry Application: Diethyl malonate is used in the synthesis of carboxylic acids and their derivatives due to its active methylene group . Method: In the synthesis of diethyl malonate, ethanol and malonic acid are used as reactants. The catalytic activity of expandable graphite (EG) is investigated. The ethanol to acid mole ratio, EG dosage, and its repetitive effectiveness are determined through single factor experiments . Results: Under appropriate conditions, the yield of diethyl malonate reached 77.6%. Repetition experiments showed that the catalyst could be reused three times without obvious loss of activity .
Preparation of Polyester, Coating, Pharmacy, and Cosmetics Additive
Field: Industrial Chemistry Application: Diethyl malonate and its derivatives have been widely used in the preparation of polyester, coating, pharmacy, and as an additive of cosmetics . Method: The specific methods of application or experimental procedures vary depending on the specific use case. For example, in the preparation of polyester, diethyl malonate might be polymerized with other monomers. Results: The results or outcomes obtained also vary depending on the specific use case. In the case of polyester preparation, the result would be a polyester material with certain desired properties.
Synthesis of Barbiturates and Vitamins
Field: Pharmaceutical Chemistry Application: Diethyl malonate is used in the synthesis of barbiturates, artificial flavorings, vitamin B1, and vitamin B6 . Method: The specific methods of application or experimental procedures vary depending on the specific use case. For example, in the synthesis of barbiturates, diethyl malonate might be reacted with urea under certain conditions. Results: The results or outcomes obtained also vary depending on the specific use case. In the case of barbiturate synthesis, the result would be a barbiturate compound with certain desired properties.
Synthesis of Pheromones and Antibacterial Derivatives
Field: Biochemistry Application: Diethyl malonate is used in the synthesis of insect warning pheromones and antibacterial derivatives . Method: The specific methods of application or experimental procedures vary depending on the specific use case. For example, in the synthesis of pheromones, diethyl malonate might be reacted with certain other compounds under specific conditions. Results: The results or outcomes obtained also vary depending on the specific use case. In the case of pheromone synthesis, the result would be a pheromone compound with certain desired properties.
Synthesis of Ureides from Esters
Field: Electrochemistry Application: Diethyl Ethyl (1-methylbutyl)malonate is used as a reagent in electrochemistry with urea to synthesize ureides from esters . Method: The specific methods of application or experimental procedures vary depending on the specific use case. For example, in the synthesis of ureides, diethyl malonate might be reacted with urea under certain conditions. Results: The results or outcomes obtained also vary depending on the specific use case. In the case of ureide synthesis, the result would be a ureide compound with certain desired properties.
特性
IUPAC Name |
diethyl 2-pentan-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-5-8-9(4)10(11(13)15-6-2)12(14)16-7-3/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFSNEWORATSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267910 | |
| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (1-methylbutyl)malonate | |
CAS RN |
117-47-5 | |
| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (1-methylbutyl)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (1-methylbutyl)malonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (1-methylbutyl)malonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (1-methylbutyl)malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


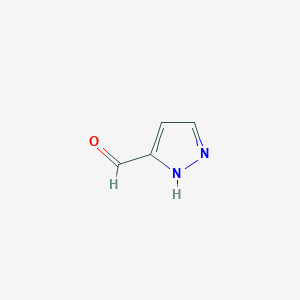
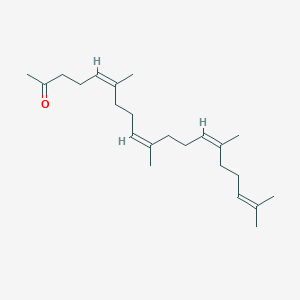
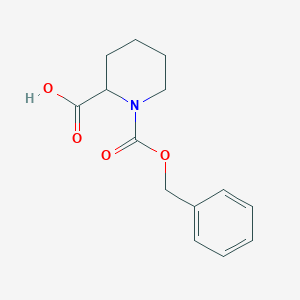
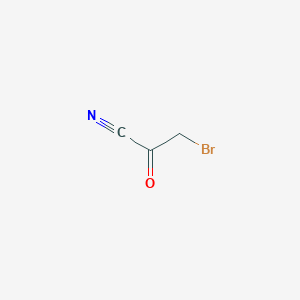
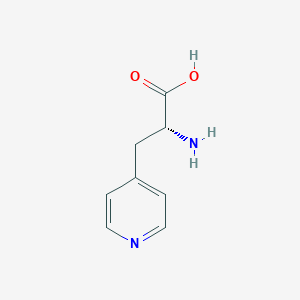
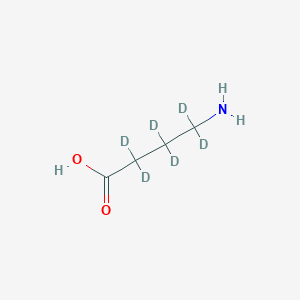
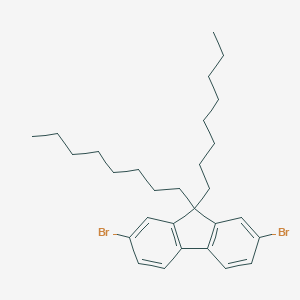
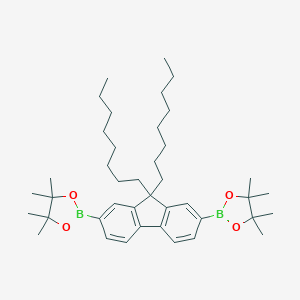
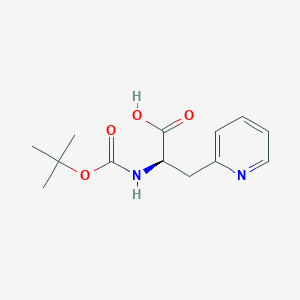


![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)

